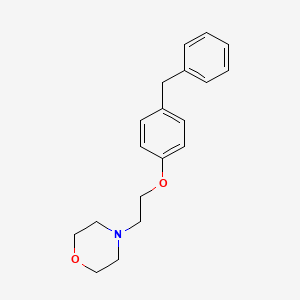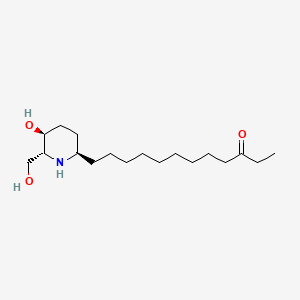
(+)-Prosopinine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(+)-Prosopinine is a sphingolipid.
Aplicaciones Científicas De Investigación
Understanding Plant Stress Resistance
Glycine betaine (GB) and proline are essential organic osmolytes in various plant species, responding to environmental stressors such as drought, extreme temperatures, and salinity. These compounds are thought to maintain enzyme and membrane integrity, facilitating osmotic adjustment in stressed plants. However, their precise roles in plant osmotolerance remain debated. While some studies indicate a positive correlation between the accumulation of GB and proline and stress tolerance, others suggest that their increased concentration is a consequence rather than an adaptive response to stress. This review discusses the evidence supporting each argument and explores the potential of genetically engineered plants and exogenous application of GB and proline to enhance plant stress tolerance. Further research is needed to optimize the use of these compounds in crop production in stressful environments (Ashraf & Foolad, 2007).
Pharmacological and Nutritional Properties of Prosopis Plants
Prosopis plants, native to America, Africa, and Asia, have long been used in traditional medicine and as food supplements. They are effective against various ailments, including asthma, diabetes, and malaria. Moreover, in vitro and in vivo studies have demonstrated their antiplasmodial, antipyretic, anti-inflammatory, antimicrobial, anticancer, and antidiabetic properties. The phytochemical composition, particularly the content of C-glycosyl flavonoids, is increasingly linked to these biological effects. This review provides a comprehensive overview of Prosopis plants' chemical composition, pharmacological, and food applications, from pre-clinical data to forthcoming clinical studies (Sharifi-Rad et al., 2019).
Toxicity and Biomedical Properties of Genus Prosopis
The genus Prosopis, comprising 44 species, is known for its adaptability and defensive chemical synthesis. Some Prosopis species have been historically used as ethnopharmacological treatments for various illnesses. This paper reviews the toxicity of Prosopis against different organisms and its potential as a source of nutraceuticals and phytopharmaceutical compounds. The selective toxic effects of plant derivatives indicate their potential as sources of new bioactive molecules (Persia et al., 2016).
Phytochemicals and Pharmacological Properties of Prosopis cineraria
Prosopis cineraria, or 'khejri', is renowned in the Ayurvedic system for its clinical properties. This plant is used for treating various ailments, and its phytochemical studies have revealed classes of phytochemicals like flavone derivatives, alkaloids, tannins, and steroids. This comprehensive literature survey aims to correlate the ethnomedicinal uses of P. cineraria with scientific studies, providing new insights into its phyto-pharmacological aspects (Chaudhary et al., 2017).
Propiedades
Número CAS |
14058-39-0 |
|---|---|
Nombre del producto |
(+)-Prosopinine |
Fórmula molecular |
C18H35NO3 |
Peso molecular |
313.5 g/mol |
Nombre IUPAC |
12-[(2R,5S,6R)-5-hydroxy-6-(hydroxymethyl)piperidin-2-yl]dodecan-3-one |
InChI |
InChI=1S/C18H35NO3/c1-2-16(21)11-9-7-5-3-4-6-8-10-15-12-13-18(22)17(14-20)19-15/h15,17-20,22H,2-14H2,1H3/t15-,17-,18+/m1/s1 |
Clave InChI |
KYBOBXNXZQTAKA-NXHRZFHOSA-N |
SMILES isomérico |
CCC(=O)CCCCCCCCC[C@@H]1CC[C@@H]([C@H](N1)CO)O |
SMILES |
CCC(=O)CCCCCCCCCC1CCC(C(N1)CO)O |
SMILES canónico |
CCC(=O)CCCCCCCCCC1CCC(C(N1)CO)O |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



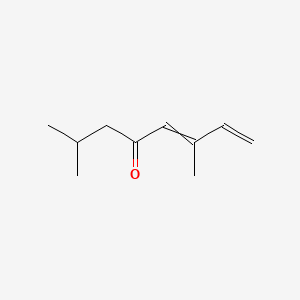
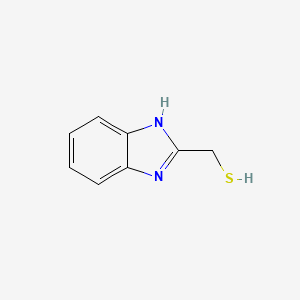
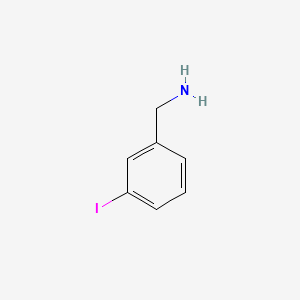
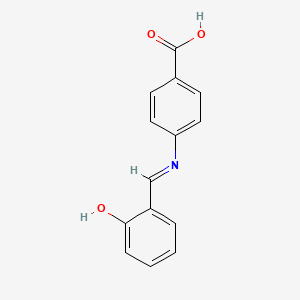
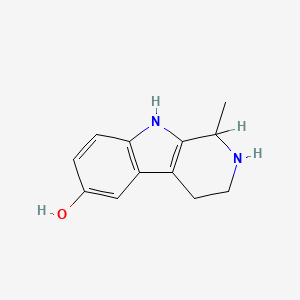
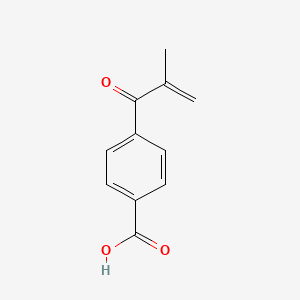
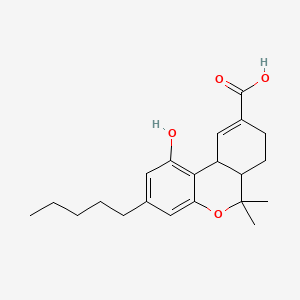
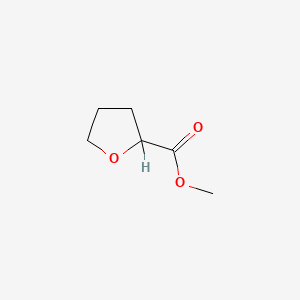
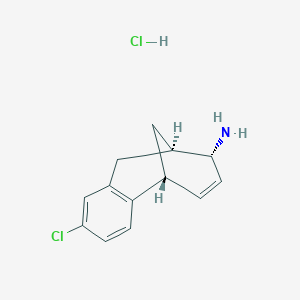
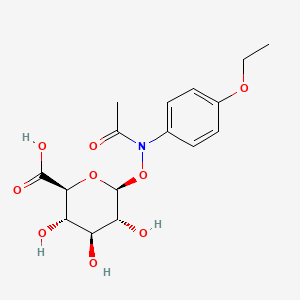
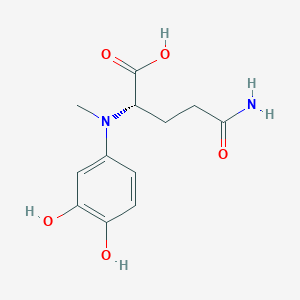
![(4R)-N-[2-[2-(1H-imidazol-5-yl)ethylamino]-2-oxoethyl]-4-[(3R,5S,7R,8R,9S,10S,12S,13R,14S,17R)-3,7,12-trihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanamide](/img/structure/B1197731.png)

